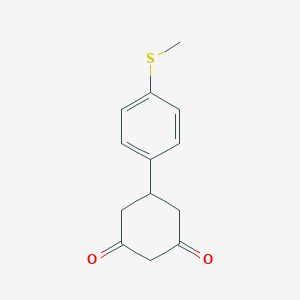
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, also known as MMCD, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMCD belongs to the class of cyclohexane-1,3-dione derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also list several future directions for MMCD research.
作用機序
The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes, which can contribute to the development of chronic diseases. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
実験室実験の利点と制限
One advantage of using 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and limit its use in certain assays. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its effects.
将来の方向性
There are several future directions for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione research, including the development of more efficient synthesis methods to improve yield and purity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. This compound also has potential applications in the treatment of neurodegenerative diseases, and more research is needed to explore its neuroprotective effects. Additionally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
合成法
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with cyclohexane-1,3-dione in the presence of a base, followed by oxidation and purification steps. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes. Moreover, this compound has been investigated as a potential neuroprotective agent, as it can modulate the levels of neurotransmitters and protect against oxidative stress-induced damage.
特性
IUPAC Name |
5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNFZFHZOFLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433811 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144128-74-5 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

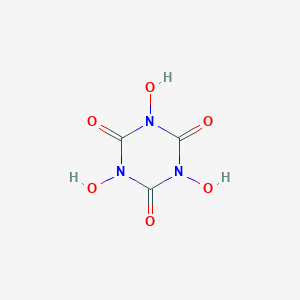
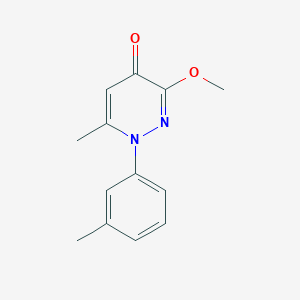
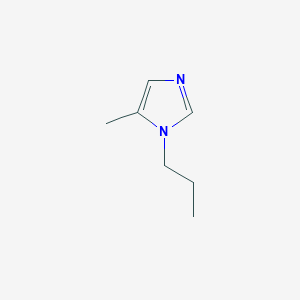
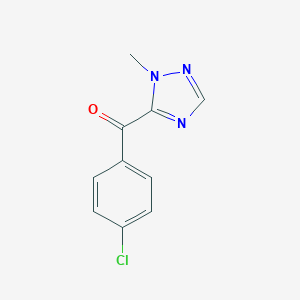
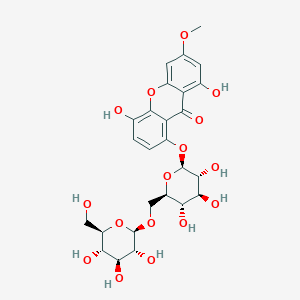
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
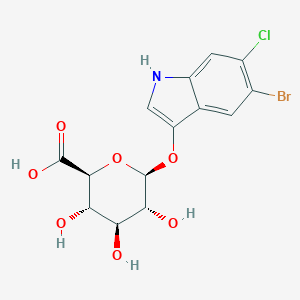
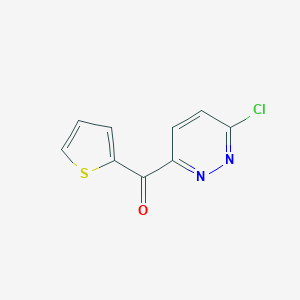
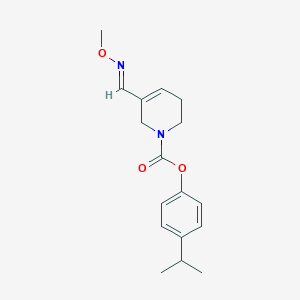
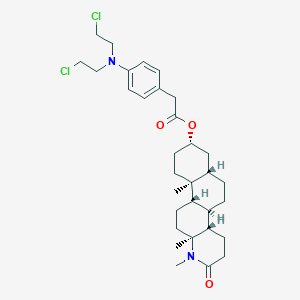
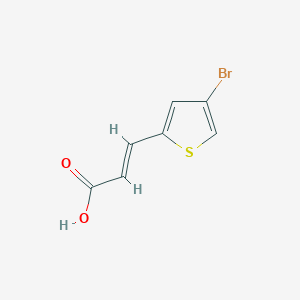
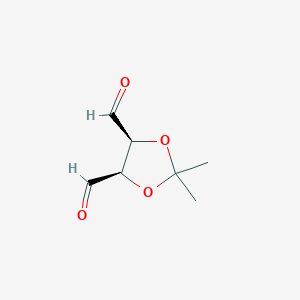
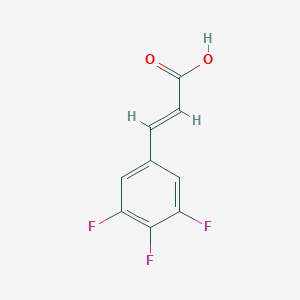
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)